molecular formula C4H6ClF2NO2 B6612016 1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride CAS No. 473917-03-2

1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride

Cat. No. B6612016
CAS RN: 473917-03-2
M. Wt: 173.54 g/mol
InChI Key: RXXBANRZJVUSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride (ADFCHC) is an organic compound with a wide range of applications in the scientific and medical fields. It is a white, crystalline solid that is soluble in water and has a molecular weight of 197.6 g/mol. ADFCHC is a versatile and useful compound that has been used in various fields such as organic synthesis, pharmacology, and biochemistry.

Scientific Research Applications

1. Study of ACC Deaminase Mechanism

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) is significant in studying 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. DFACC, with its reactive cyclopropyl functionality, acts as a slow-dissociating inhibitor of ACC deaminase, showing submicromolar affinity. This helps in understanding the enzyme's mechanism and inhibition process (Liu et al., 2015).

2. In Synthesis of Enantiomers

The asymmetric syntheses of enantiomers of this compound have been accomplished. Key reactions include lipase-catalyzed desymmetrization of prochiral diol and diacetate. This process is essential for creating specific enantiomers for further research and applications (Kirihara et al., 2003).

3. In Peptide Structural Studies

The compound's inclusion in peptides reveals its role in conformational energy computations. It shows that this C alpha, alpha-dialkylated, cyclic alpha-amino acid residue is conformationally restricted, leading to stable beta-bends and distorted helices in peptides. This finding aids in the structural analysis of peptides containing similar residues (Crisma et al., 1989).

4. Ethylene Precursor Studies in Plants

1-Aminocyclopropane-1-carboxylic acid (ACC), structurally similar to DFACC, is a precursor of ethylene in plants. Understanding the biosynthesis, transport, and regulation of ACC in plants provides insights into ethylene's role in plant growth and development. This research is crucial for agronomic applications and understanding plant physiology (Vanderstraeten & Van Der Straeten, 2017).

5. Study of Biological Activities in Natural Compounds

Research on 1-aminocyclopropane-1-carboxylic acid and its analogs, including DFACC, examines their widespread biological activities like antifungal, antimicrobial, and antitumoral properties. These studies contribute significantly to understanding the biological diversity and potential therapeutic uses of compounds containing the cyclopropane moiety (Coleman & Hudson, 2016).

properties

IUPAC Name

1-amino-2,2-difluorocyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2NO2.ClH/c5-4(6)1-3(4,7)2(8)9;/h1,7H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXBANRZJVUSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 2
1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 4
1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 5
1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 6
1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride

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